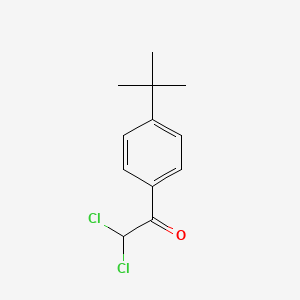
2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one is an organic compound with the molecular formula C₁₂H₁₄Cl₂O It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a tert-butyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one typically involves the chlorination of 1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The chlorine atoms and the tert-butyl group play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.
相似化合物的比较
2,2-Dichloro-1-phenylethan-1-one: Lacks the tert-butyl group, resulting in different chemical properties.
1-(4-(1,1-Dimethylethyl)phenyl)ethan-1-one: Lacks the chlorine atoms, affecting its reactivity and applications.
Uniqueness: The presence of both chlorine atoms and the tert-butyl group in 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one makes it unique in terms of its chemical reactivity and potential applications. These structural features contribute to its distinct properties compared to similar compounds.
属性
CAS 编号 |
50807-17-5 |
|---|---|
分子式 |
C12H14Cl2O |
分子量 |
245.14 g/mol |
IUPAC 名称 |
1-(4-tert-butylphenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C12H14Cl2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,11H,1-3H3 |
InChI 键 |
VMCRQYHCDSXNLW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
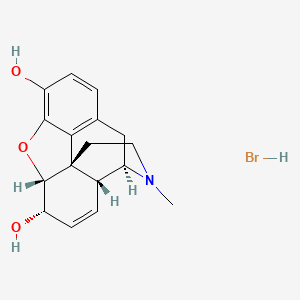
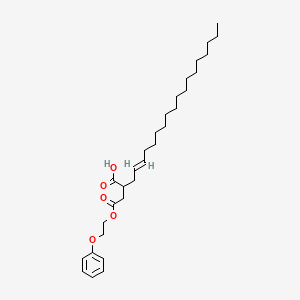
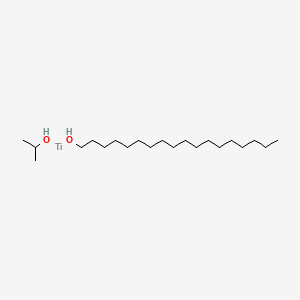
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
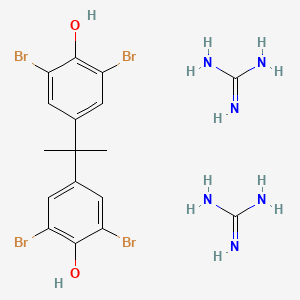


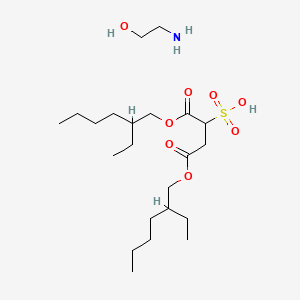


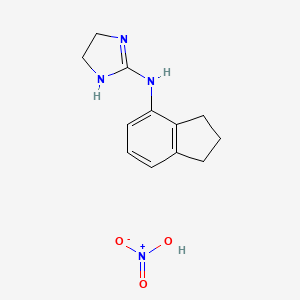

![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
